N-phenyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-phenyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-17(20-14-4-2-1-3-5-14)12-26-18-22-21-16-7-6-15(23-24(16)18)13-8-10-19-11-9-13/h1-11H,12H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBWPQULZUXJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This core can be synthesized through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thioacetamide group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Structure and Synthesis
N-phenyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide features a unique structure that integrates a triazole-pyridazine moiety with a phenyl group and a sulfanyl functional group. The synthesis typically involves multi-step organic reactions, including:
- Cyclization of hydrazine derivatives with pyridine carboxylic acids under acidic conditions.
- Optimization of reaction conditions such as temperature, pH, and the use of catalysts to enhance yield and purity.
The molecular formula is with a molecular weight of 362.4 g/mol .
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests therapeutic benefits for inflammatory diseases .
2. Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens. Its structure allows it to interact with bacterial enzymes or receptors, inhibiting their function .
3. Cytotoxic Effects
Research has demonstrated that this compound can induce cytotoxicity in cancer cell lines. Notably, it has shown significant inhibitory concentrations (IC50) against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
Case Studies
Several studies have evaluated the efficacy of this compound:
- Antimalarial Evaluation : A study designed a virtual library of compounds similar to this one for potential antimalarial activity against Plasmodium falciparum. The synthesized compounds demonstrated promising inhibitory concentrations .
- Antifungal Activity : Research on related compounds showed effective antifungal activity against Candida species with MIC values ≤ 25 µg/mL. These findings suggest that modifications to the triazole structure could enhance antifungal properties .
Mechanism of Action
The mechanism of action of N-phenyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazine: Investigated for its antibacterial activity.
Uniqueness
N-phenyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide stands out due to its unique combination of a pyridazine ring with a triazole moiety, which imparts distinct chemical and biological properties.
Biological Activity
N-phenyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound features a triazolo-pyridazine moiety linked to a phenyl group and a sulfonamide functional group. The synthesis typically involves multi-step organic reactions, including cyclization of hydrazine derivatives with pyridine carboxylic acids under acidic conditions. Reaction conditions such as temperature, pH, and the use of catalysts are critical for optimizing yield and purity.
Biological Activities
This compound exhibits various biological activities:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Its structure allows it to interact with bacterial enzymes or receptors, inhibiting their function.
- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in cancer cell lines. For instance, it has demonstrated significant inhibitory concentrations (IC50) against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
The mechanism of action involves binding to specific molecular targets within the cell. The compound may act as an enzyme inhibitor by interacting with the active sites of enzymes involved in crucial metabolic pathways. This interaction can prevent substrate binding and subsequent catalytic activity, leading to altered cellular functions .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antimicrobial | Inhibits growth of various pathogens | |
| Cytotoxicity | IC50 values against cancer cell lines (e.g., MCF7) |
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several human cancer cell lines:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-phenyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide?
- Answer: Key steps involve alkaline-mediated substitution reactions (e.g., KOH-promoted alkylation of triazole-thione intermediates) and condensation with activating agents like DCC or EDCI. For example, similar triazolopyridazine derivatives are synthesized via nucleophilic displacement of halogenated precursors with thiol-containing intermediates under inert atmospheres . Optimize reaction times using TLC monitoring to minimize byproduct formation.
Q. What analytical techniques validate the structural integrity of this compound?
- Answer: Employ a combination of:
- 1H/13C NMR to confirm regiochemistry of the triazolo-pyridazine core and acetamide linkage.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- X-ray crystallography (as demonstrated for structurally related acetamide-triazolopyridazines) to resolve ambiguous stereoelectronic effects .
Q. What safety protocols should be followed during handling?
- Answer: While specific GHS data is unavailable, analogous triazolopyridazines require:
- PPE (nitrile gloves, safety goggles) to prevent dermal/ocular exposure.
- Fume hoods for all synthetic steps due to potential respiratory irritancy.
- Waste segregation for sulfur-containing byproducts .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for this compound?
- Answer: Use density functional theory (DFT) to model transition states in thioether bond formation and predict solvent effects. Pair with machine learning to analyze historical reaction datasets (e.g., temperature/yield correlations) and identify optimal catalytic systems (e.g., Pd/C vs. CuI). This approach reduces optimization cycles by 30–40% .
Q. What functionalization strategies enhance the bioactivity of the triazolo-pyridazine scaffold?
- Answer:
- Sulfone incorporation: Oxidize the thioether group with m-CPBA or Oxone to improve metabolic stability.
- Phosphonate grafting: Utilize Arbuzov reactions with triethyl phosphite to introduce charged moieties for solubility modulation .
- Pyridine ring substitution: Introduce electron-withdrawing groups (e.g., -CF3) via Pd-catalyzed cross-coupling to alter π-stacking interactions.
Q. How can contradictory yield data across studies be systematically resolved?
- Answer: Conduct kinetic profiling (e.g., differential scanning calorimetry for exotherm analysis) and in-situ FTIR monitoring to identify side reactions (e.g., hydrolysis of the acetamide group). Compare batch vs. flow reactor efficiencies, as continuous systems mitigate thermal degradation observed in multi-step syntheses .
Q. What reactor designs improve scalability of triazolopyridazine syntheses?
- Answer: Continuous flow reactors with:
- In-line IR spectroscopy for real-time monitoring of intermediate formation.
- Segmented temperature zones to control exothermic condensation steps (e.g., 60°C for alkylation, 25°C for cyclization).
- Static mixers to enhance mass transfer in biphasic reactions, achieving 15–20% higher yields than batch methods .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity for structurally similar analogs?
- Answer: Perform meta-analysis of published IC50 values using standardized assay conditions (e.g., ATP concentration in kinase assays). Cross-validate with molecular docking simulations to assess binding pose consistency across protein conformers. Discrepancies often arise from variations in cell-line models (e.g., HEK293 vs. HeLa) or solvent effects in in vitro assays .
Methodological Resources
-
Synthetic Workflow Table
Step Reagents/Conditions Monitoring Yield (%) Triazole formation NaN3, DMF, 80°C TLC (EtOAc/hexane) 65–75 Thioether coupling K2CO3, DMF, rt HPLC (C18 column) 82–88 Acetamide condensation EDCI, HOBt, CH2Cl2 LC-MS 70–78 -
Computational Tools
- Gaussian 16 : For transition-state modeling of cyclization steps.
- AutoDock Vina : To predict binding affinity shifts post-functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
